molecular formula C10H7N3OS B8365071 4-(4-Cyanophenyl)-3-methoxy-1,2,5-thiadiazole

4-(4-Cyanophenyl)-3-methoxy-1,2,5-thiadiazole

Cat. No. B8365071
M. Wt: 217.25 g/mol
InChI Key: LUVIMRVXRQLLEI-UHFFFAOYSA-N
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Patent
US04555521

Procedure details

In a manner similar to L. Friedman and H. Shechter, J. O. C., 26, 2522 (1961), incorporated herein by reference, 1.15 g (0.0043 mole) of 4-(4-bromophenyl)-3-methoxy-1,2,5-thiadiazole, 0.46 g (0.0051 mole) of copper cyanide, 15 ml of N,N-dimethylformamide, and a solution of 66.5 g of sodium cyanide in 200 ml of water were reacted to produce 0.58 g of 4-(4-cyanophenyl)-3-methoxy-1,2,5-thiadiazole, Compound 30 of Table I. Compounds 8 and 44 were also prepared by this method.
[Compound]
Name
Compound 30
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(4-bromophenyl)-3-methoxy-1,2,5-thiadiazole
Quantity
1.15 g
Type
reactant
Reaction Step Two
Quantity
0.46 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
66.5 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:9]([O:13][CH3:14])=[N:10][S:11][N:12]=2)=[CH:4][CH:3]=1.[Cu](C#N)[C:16]#[N:17].CN(C)C=O.[C-]#N.[Na+]>O>[C:16]([C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:9]([O:13][CH3:14])=[N:10][S:11][N:12]=2)=[CH:4][CH:3]=1)#[N:17] |f:3.4|

Inputs

Step One
Name
Compound 30
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
4-(4-bromophenyl)-3-methoxy-1,2,5-thiadiazole
Quantity
1.15 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C=1C(=NSN1)OC
Name
Quantity
0.46 g
Type
reactant
Smiles
[Cu](C#N)C#N
Name
Quantity
15 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
66.5 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)C=1C(=NSN1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.58 g
YIELD: CALCULATEDPERCENTYIELD 62.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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